molecular formula C16H10Cl3NO3S B11517203 5,7-Dichloroquinolin-8-yl 5-chloro-2-methylbenzenesulfonate

5,7-Dichloroquinolin-8-yl 5-chloro-2-methylbenzenesulfonate

Cat. No.: B11517203
M. Wt: 402.7 g/mol
InChI Key: WGKLVMJNNUYTQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloroquinolin-8-yl 5-chloro-2-methylbenzene-1-sulfonate typically involves the chlorination of quinolin-8-ol followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 5-chloro-2-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 5-chloro-2-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,7-dichloroquinolin-8-yl 5-chloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biochemical pathways. The presence of chlorine atoms and the sulfonate group play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-hydroxyquinoline: Similar in structure but lacks the sulfonate group.

    5-Chloro-8-quinolinol: Contains fewer chlorine atoms and no sulfonate group.

    5,7-Diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine

Properties

Molecular Formula

C16H10Cl3NO3S

Molecular Weight

402.7 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 5-chloro-2-methylbenzenesulfonate

InChI

InChI=1S/C16H10Cl3NO3S/c1-9-4-5-10(17)7-14(9)24(21,22)23-16-13(19)8-12(18)11-3-2-6-20-15(11)16/h2-8H,1H3

InChI Key

WGKLVMJNNUYTQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl

Origin of Product

United States

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